molecular formula C7H7BrClNO B14066837 4-Bromo-3-chloro-5-methoxyaniline

4-Bromo-3-chloro-5-methoxyaniline

Cat. No.: B14066837
M. Wt: 236.49 g/mol
InChI Key: VUDHFWSXMMEOKX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO It is a derivative of aniline, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methoxyaniline typically involves the halogenation of 3-chloro-4-methoxyaniline. The process includes the following steps:

    Nitration: The starting material, 3-chloro-4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: Bromination is carried out to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common reagents used include bromine, chlorine, and methanol, with catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Bromo-3-chloro-5-methoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • 3-Bromo-4-chloro-5-methoxyaniline
  • 4-Bromo-2-methoxyaniline
  • 3-Chloro-4-methoxyaniline

Comparison: 4-Bromo-3-chloro-5-methoxyaniline is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms can influence the compound’s reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

4-bromo-3-chloro-5-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3

InChI Key

VUDHFWSXMMEOKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)Cl)Br

Origin of Product

United States

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